

High-performance liquid chromatography (HPLC) for Cyclohexyl cinnamate

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Compound of Interest

Compound Name: Cyclohexyl cinnamate

Cat. No.: B1588606

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An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of **Cyclohexyl Cinnamate**

Application Note

Introduction

Cyclohexyl cinnamate is an organic ester known for its applications in the fragrance and cosmetic industries due to its fruity, balsamic aroma.[1] As a derivative of cinnamic acid, it is also classified as a UV filter, a class of compounds commonly used in sunscreen products to absorb UV radiation.[2] The accurate quantification of **cyclohexyl cinnamate** in raw materials, finished products, and stability studies is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used analytical technique for the determination of such compounds due to its specificity, accuracy, and precision.[3]

This application note details a validated reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of **cyclohexyl cinnamate**. The described protocol is suitable for researchers, scientists, and professionals in the drug development and cosmetic industries.

Experimental

A reversed-phase HPLC method was developed and validated for the analysis of **cyclohexyl cinnamate**. The chromatographic conditions were optimized to achieve a good peak shape,

resolution, and a reasonable analysis time.

Chromatographic Conditions:

- Instrument: Agilent 1260 Infinity II HPLC or equivalent[3]
- Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 μ m)[3][4]
- Mobile Phase: Acetonitrile and Water (70:30, v/v)
- Flow Rate: 1.0 mL/min[3][4]
- Injection Volume: 10 μ L[3][4]
- Column Temperature: 30 $^{\circ}$ C[3]
- Detection Wavelength: 280 nm[5]
- Run Time: 10 minutes[3]

Standard and Sample Preparation:

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **cyclohexyl cinnamate** reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.
- Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dissolve the sample containing **cyclohexyl cinnamate** in the mobile phase to a theoretical concentration within the calibration range. Filter the final solution through a 0.45 μ m syringe filter before injection.[2]

Method Validation:

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[3] The

validation parameters assessed included linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Results and Discussion

Under the described chromatographic conditions, **cyclohexyl cinnamate** was well-resolved with a stable retention time. A typical retention time for **cyclohexyl cinnamate** is expected to be around 6-8 minutes, though this can vary based on the specific system and column used.^[6] The peak shape should be symmetrical.

Quantitative Data Summary

The quantitative performance of the HPLC method for **cyclohexyl cinnamate** is summarized in the table below.

Parameter	Result
Retention Time (min)	~7.5
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r ²)	> 0.999
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD) (µg/mL)	0.1
Limit of Quantitation (LOQ) (µg/mL)	0.3

Conclusion

This application note presents a simple, rapid, and reliable RP-HPLC method for the quantitative determination of **cyclohexyl cinnamate**. The method is accurate, precise, and linear over a wide concentration range, making it suitable for routine quality control analysis in the pharmaceutical and cosmetic industries.

Detailed Experimental Protocol

1.0 Objective

To provide a detailed standard operating procedure for the quantitative analysis of **cyclohexyl cinnamate** using High-Performance Liquid Chromatography (HPLC).

2.0 Scope

This protocol is applicable to the analysis of **cyclohexyl cinnamate** in raw materials and simple formulations.

3.0 Materials and Reagents

- **Cyclohexyl Cinnamate** Reference Standard
- Acetonitrile (HPLC Grade)
- Water (HPLC Grade)
- Volumetric flasks (10 mL, 100 mL)
- Pipettes
- Syringes (10 mL)
- Syringe filters (0.45 µm)
- HPLC vials

4.0 Instrumentation

- HPLC system with a UV detector
- Analytical balance
- Sonicator

5.0 Mobile Phase Preparation

- Measure 700 mL of acetonitrile and 300 mL of water.

- Combine the solvents in a suitable container.
- Mix thoroughly and degas the mobile phase using a sonicator for 15 minutes or by vacuum filtration.

6.0 Standard Solution Preparation

- Stock Solution (1 mg/mL):
 1. Accurately weigh approximately 10 mg of **cyclohexyl cinnamate** reference standard.
 2. Transfer it to a 10 mL volumetric flask.
 3. Add a small amount of acetonitrile to dissolve the standard.
 4. Make up the volume to 10 mL with acetonitrile and mix well.
- Working Standard Solutions:
 1. Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

7.0 Sample Preparation

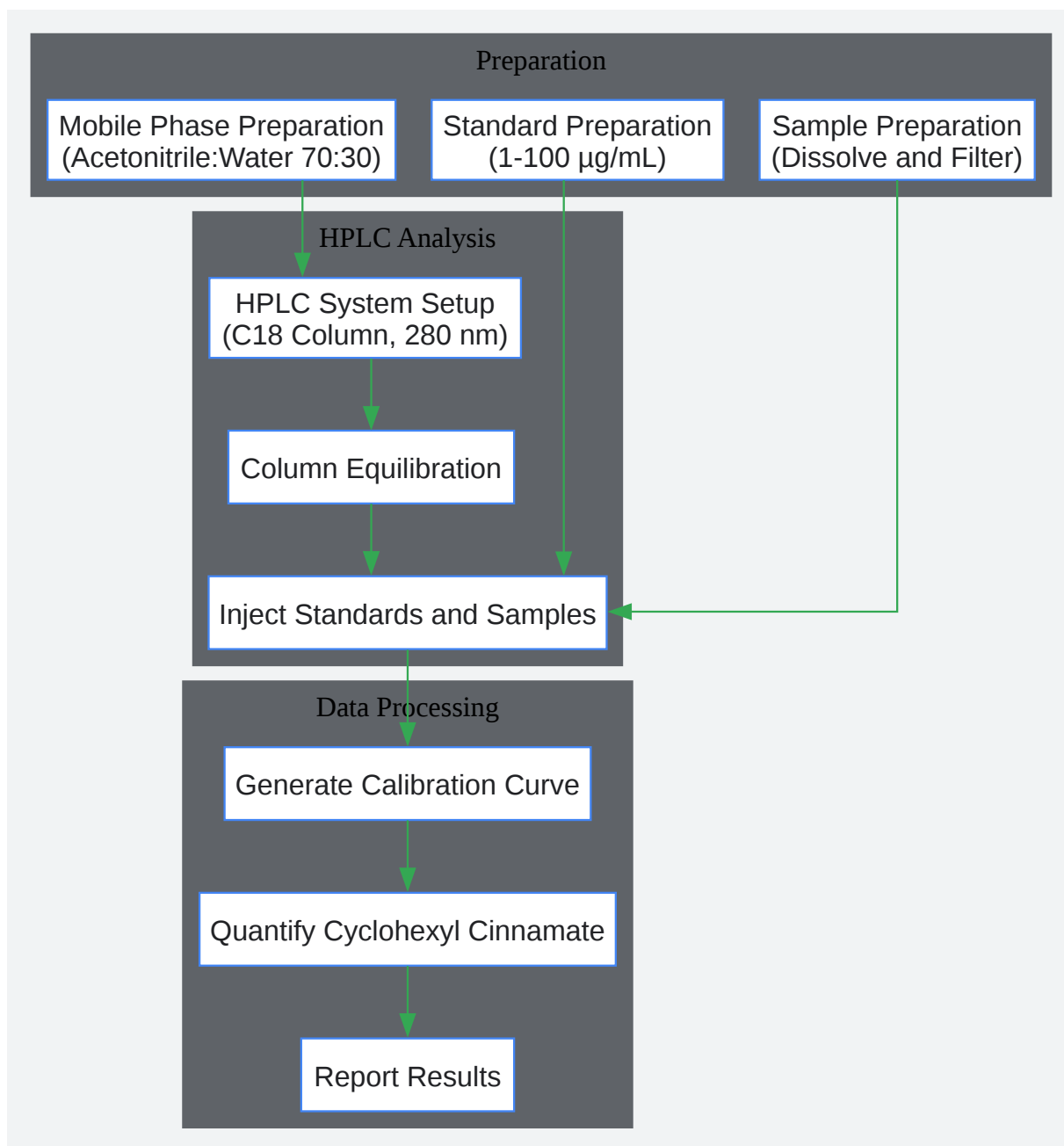
- Accurately weigh a portion of the sample expected to contain **cyclohexyl cinnamate**.
- Dissolve the sample in the mobile phase in a volumetric flask to achieve a final concentration within the linear range of the method (e.g., 25 µg/mL).
- Sonicate if necessary to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

8.0 HPLC System Setup and Analysis

- Set up the HPLC system with the specified chromatographic conditions (see Application Note).

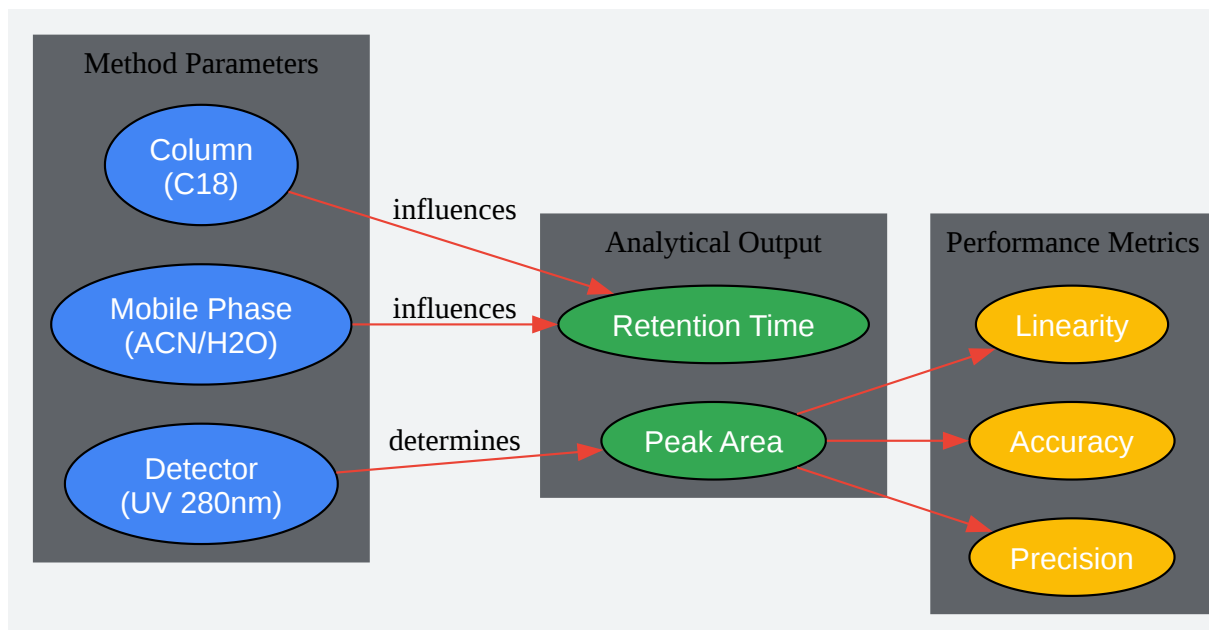
- Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30 minutes).
- Inject a blank (mobile phase) to ensure there are no interfering peaks.
- Inject the standard solutions in ascending order of concentration.
- Inject the sample solutions.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Determine the concentration of **cyclohexyl cinnamate** in the sample solutions from the calibration curve.

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **Cyclohexyl Cinnamate**.



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Caption: Logical relationships in the HPLC method for **Cyclohexyl Cinnamate**.

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